1-Benzyl-3-chloro-5-methyl-1H-pyrazole
Description
Structure
3D Structure
Properties
CAS No. |
861585-73-1 |
|---|---|
Molecular Formula |
C11H11ClN2 |
Molecular Weight |
206.67 g/mol |
IUPAC Name |
1-benzyl-3-chloro-5-methylpyrazole |
InChI |
InChI=1S/C11H11ClN2/c1-9-7-11(12)13-14(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI Key |
CRBHPOOJODVVLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzyl 3 Chloro 5 Methyl 1h Pyrazole and Its Structural Analogs
Precursor Synthesis Strategies
The foundation of pyrazole (B372694) synthesis lies in the accessibility of crucial starting materials. These precursors, namely substituted hydrazines and dicarbonyl compounds, are themselves synthesized through various established and novel chemical routes.
Preparation of Benzyl (B1604629) Hydrazines
Benzyl hydrazines are key building blocks for the title compound. One common method for their synthesis involves the reaction of a benzyl halide, such as benzyl chloride, with hydrazine (B178648) hydrate (B1144303). chemicalbook.com This nucleophilic substitution reaction is often carried out in water or an alcohol solvent, and a base like potassium carbonate may be added to facilitate the reaction. chemicalbook.com
Another approach involves the direct amination of benzylic C-H bonds. A novel method utilizes the oxidative amination of alkylarenes with dialkyl or diphenyl azodicarboxylates, catalyzed by a copper(I) oxide/phenanthroline system. rsc.orgrsc.org This reaction provides a direct route to N-substituted hydrazides, which can then be converted to the desired benzyl hydrazine derivatives. rsc.orgrsc.org Additionally, palladium-catalyzed hydrogenation of benzylidene hydrazones, formed from the reaction of a benzaldehyde (B42025) with hydrazine, is another viable synthetic route. google.com
| Starting Material | Reagents | Product | Reference |
| Benzyl chloride | Hydrazine hydrate, Potassium carbonate | Benzylhydrazine (B1204620) | chemicalbook.com |
| Alkylarene | Dialkyl azodicarboxylate, Cu2O/Phen | N-substituted hydrazide | rsc.orgrsc.org |
| Benzaldehyde | Hydrazine hydrate, then Pd/C, H2 | Benzylhydrazine | google.com |
Synthesis of Halogenated and Methylated Dicarbonyl Precursors (e.g., 4,4-dichlorobut-3-en-2-one)
The dicarbonyl precursor provides the carbon backbone for the pyrazole ring. For the synthesis of 1-benzyl-3-chloro-5-methyl-1H-pyrazole, a chlorinated and methylated dicarbonyl compound is required. An example of such a precursor is 4,4-dichlorobut-3-en-2-one. nih.gov The synthesis of this and similar compounds can be achieved through various methods, including the chlorination of corresponding butenones or butynes. For instance, the chlorination of trans-1,4-dichloro-2-butene (B41546) can lead to tetrachlorobutane isomers, which can be further manipulated. google.com The hydroboration of 1,4-dichlorobut-2-yne with dialkylboranes yields (Z)-(1,4-dichlorobut-2-en-2-yl)dialkylboranes, which are versatile intermediates for creating substituted butadienes. rsc.orgrsc.org
Cyclocondensation and Annulation Approaches
The construction of the pyrazole ring is typically achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. This process, known as cyclocondensation, is a cornerstone of pyrazole synthesis.
Reaction of Benzylhydrazine with Dichlorovinyl Ketones to Form Chloropyrazoles
A direct method for synthesizing chloropyrazoles involves the reaction of a benzylhydrazine with a dichlorovinyl ketone. researchgate.net In this reaction, the benzylhydrazine acts as a dinucleophile, attacking the carbonyl group and the carbon atom bearing the chloro substituents of the dichlorovinyl ketone. This is followed by an intramolecular cyclization and elimination of water and hydrogen chloride to afford the corresponding 1-benzyl-3-chloropyrazole derivative. The regioselectivity of this reaction is influenced by the substitution pattern on both the benzylhydrazine and the dichlorovinyl ketone. researchgate.net
Cyclization of Hydrazone Intermediates Derived from β-Diketones or Related Systems
A widely employed strategy for pyrazole synthesis involves the initial formation of a hydrazone intermediate. This intermediate is typically formed by the condensation of a hydrazine with one of the carbonyl groups of a β-diketone or a related 1,3-dielectrophilic species. researchgate.net The subsequent intramolecular cyclization of the hydrazone, often promoted by acid or base catalysis, leads to the formation of the pyrazole ring. researchgate.net For instance, the reaction of phenylhydrazine (B124118) with ethyl acetoacetate (B1235776) first forms a hydrazone, which then cyclizes to yield 1-phenyl-3-methyl-5-pyrazolone. google.com This pyrazolone (B3327878) can then be further modified. The use of substituted hydrazines, like benzylhydrazine, allows for the introduction of the benzyl group at the N1 position of the pyrazole ring. rsisinternational.org
| Hydrazine | β-Diketone/Related System | Intermediate | Product | Reference |
| Phenylhydrazine | Ethyl acetoacetate | Phenylhydrazone | 1-Phenyl-3-methyl-5-pyrazolone | google.com |
| Benzylhydrazine | β-Diketone | Benzylhydrazone | 1-Benzyl-substituted pyrazole | rsisinternational.org |
Regioselective Pyrazole Formation through One-Pot Multicomponent Procedures
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyrazoles in a single step from simple starting materials. beilstein-journals.orgrsc.org These reactions can be designed to achieve high regioselectivity, which is crucial for controlling the substitution pattern on the final pyrazole product. acs.orgnih.gov
One such strategy involves the in-situ generation of a 1,3-dicarbonyl compound, which then reacts with a hydrazine to form the pyrazole. beilstein-journals.org Another approach is the [3+2] cycloaddition of in-situ generated nitrile imines with alkenes or alkynes. rsc.org Furthermore, three-component reactions involving an aldehyde, a β-ketoester, and a hydrazine can lead to the formation of polysubstituted pyrazoles. nih.gov The regioselectivity in these reactions is often controlled by the nature of the substituents and the reaction conditions. nih.govsioc-journal.cn For example, a one-pot reaction of an aldehyde, an arylhydrazine, and a β-diketone can yield fully substituted pyrazoles with high regioselectivity. rsc.org
Strategies for N1-Benzylation of Pyrazole Intermediates
Once the pyrazole core, such as 3-chloro-5-methyl-1H-pyrazole, is assembled, the next crucial step is the regioselective introduction of the benzyl group at the N1 position. The presence of two reactive nitrogen atoms in the pyrazole ring makes controlling the regioselectivity of this alkylation a significant synthetic challenge.
Alkylation of Pyrazoles with Benzyl Halides
The direct alkylation of pyrazoles with benzyl halides (e.g., benzyl bromide or benzyl chloride) is a common and straightforward method for N-substitution. Typically, the reaction is carried out in the presence of a base to deprotonate the pyrazole ring, forming a pyrazolate anion which then acts as a nucleophile.
However, this method often yields a mixture of N1 and N2-alkylated isomers, necessitating chromatographic separation. The ratio of these isomers is influenced by several factors, including the nature of the substituent on the pyrazole ring, the solvent, the counter-ion of the base, and the reaction temperature.
Optimized Conditions for N-Substitution Regioselectivity
Achieving high regioselectivity in the N-alkylation of pyrazoles is a key area of research. Several strategies have been developed to favor the formation of the desired N1-isomer.
Steric Hindrance: The substituents on the pyrazole ring play a crucial role in directing the incoming alkyl group. Bulky substituents at the C3 (or C5) position can sterically hinder the approach of the alkylating agent to the adjacent N2-position, thereby favoring substitution at the less hindered N1-position.
Catalyst-Controlled Alkylation: Recent advances have demonstrated the use of catalysts to control the regioselectivity of pyrazole alkylation. For instance, a magnesium-catalyzed method has been developed for the highly regioselective N2-alkylation of 3-substituted pyrazoles, which can be useful when the alternative isomer is desired. thieme-connect.com Conversely, enzymatic approaches using engineered methyltransferases have shown unprecedented regioselectivity (>99%) for the N-alkylation of pyrazoles with simple haloalkanes, offering a highly specific and green alternative. nih.gov
Optimized Reaction Conditions: A systematic study on the N-substitution of 3-substituted pyrazoles found that using potassium carbonate (K₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) provides excellent regioselectivity for N1-alkylation, -arylation, and -heteroarylation. acs.org This method is operationally simple and effective for a wide range of substrates. DFT calculations have supported that steric effects are a primary determinant of this regioselectivity. acs.org
| Method | Catalyst/Reagent | Key Features | Regioselectivity | Ref |
| Base-Mediated Alkylation | K₂CO₃ in DMSO | Simple, effective for N1-alkylation | High N1 selectivity | acs.org |
| Catalyst-Free Michael Addition | None | High yield for N1-alkylation | Excellent N1/N2 > 99.9:1 | acs.org |
| Enzymatic Alkylation | Engineered Methyltransferase | High selectivity, green conditions | >99% for specific alkylations | nih.gov |
| Magnesium-Catalyzed Alkylation | MgBr₂ | Selective for N2-alkylation | High N2 selectivity (76:24 to 99:1) | thieme-connect.com |
Modern Synthetic Advancements and Process Optimization for Pyrazole Synthesis
To meet the demands of industrial production, modern synthetic chemistry is increasingly focused on developing scalable, efficient, and sustainable processes.
Continuous Flow Reactor Applications for Scalable Production
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scale-up. mdpi.com Several continuous flow methods for pyrazole synthesis have been reported.
A multi-step continuous flow system has been developed for the synthesis of N-arylated pyrazoles from anilines. nih.gov This "synthesis machine" avoids the isolation of hazardous intermediates like diazonium salts and hydrazines by telescoping multiple reaction steps, making the process safer and more efficient. nih.govnih.gov Another approach utilizes a flow setup for the sequential copper-mediated alkyne homocoupling and Cope-type hydroamination to produce 3,5-disubstituted pyrazoles from simple starting materials without isolating intermediates. rsc.org The synthesis of 1,4-disubstituted pyrazoles has also been successfully implemented in a continuous flow system using a solid-supported copper catalyst, demonstrating the potential for scalable production. rsc.org
| Flow Chemistry Approach | Key Transformation | Advantages | Ref |
| Multi-step Telescoped Synthesis | Anilines to N-arylated pyrazoles | In situ formation of hazardous intermediates, enhanced safety | nih.govnih.gov |
| Sequential Homocoupling/Hydroamination | Alkynes to 3,5-disubstituted pyrazoles | No isolation of intermediates, use of simple starting materials | rsc.org |
| Supported Catalyst Cycloaddition | Sydnones and alkynes to 1,4-disubstituted pyrazoles | Scalable, use of solid-supported catalyst | rsc.org |
Considerations for Green Chemistry Principles in Pyrazole Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In pyrazole synthesis, this involves using less hazardous reagents, employing environmentally benign solvents, utilizing renewable resources and energy sources, and designing atom-economical reactions. nih.gov
Several green strategies have been developed for pyrazole synthesis. eurekaselect.com These include solvent-free reactions, often facilitated by microwave irradiation, which can significantly reduce reaction times and energy consumption. rsc.orgmdpi.com The use of water as a solvent is another key green approach, and several pyrazole syntheses have been successfully performed in aqueous media, often with the aid of catalysts like nano-ZnO or CuFe₂O₄. nih.gov The development of catalytic systems, particularly those using earth-abundant and non-toxic metals like iron, aligns well with green chemistry principles. nih.gov Furthermore, atom-economical reactions, such as the acceptorless dehydrogenative coupling catalyzed by ruthenium, minimize waste by design. rsc.org
Chemical Reactivity and Reaction Mechanisms of 1 Benzyl 3 Chloro 5 Methyl 1h Pyrazole Analogs
Electrophilic and Nucleophilic Sites within the Pyrazole (B372694) Scaffold and its Derivatives
The pyrazole ring is an electron-rich aromatic heterocycle. However, the distribution of electron density is not uniform due to the presence of the two electronegative nitrogen atoms. This leads to a clear differentiation of electrophilic and nucleophilic centers within the scaffold.
The carbon atom at the 4-position (C4) is the most electron-rich and, consequently, the primary nucleophilic site on the carbon skeleton. This makes it highly susceptible to attack by electrophiles. In contrast, the carbon atoms adjacent to the nitrogen atoms, C3 and C5, are electron-deficient. This reduced electron density renders them electrophilic and prone to attack by nucleophiles.
| Position | Character | Typical Reactions | Rationale |
|---|---|---|---|
| N1/N2 | Nucleophilic/Basic | Protonation, Alkylation, Acylation | Lone pair of electrons on sp² nitrogen atoms. |
| C3 | Electrophilic | Nucleophilic Substitution | Adjacent to two electronegative nitrogen atoms, leading to electron deficiency. |
| C4 | Nucleophilic | Electrophilic Aromatic Substitution | Highest electron density on the carbon skeleton. |
| C5 | Electrophilic | Nucleophilic Substitution | Adjacent to two electronegative nitrogen atoms, leading to electron deficiency. |
Reactivity of the Pyrazole Ring System
Given the nucleophilic nature of the C4 position, pyrazoles readily undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and formylation. The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic rings, and it proceeds with high regioselectivity at the C4 position of pyrazoles.
The reaction involves the use of a Vilsmeier reagent, typically a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nih.gov This electrophilic species is then attacked by the C4 carbon of the pyrazole ring. The resulting iminium ion intermediate is subsequently hydrolyzed during workup to yield the corresponding 4-formylpyrazole. nih.gov This transformation is a key step for further synthetic modifications, as the aldehyde functionality can be converted into a wide range of other groups. Research has demonstrated the successful formylation of various 1,3-disubstituted 5-chloro-1H-pyrazoles under Vilsmeier-Haack conditions, highlighting the reaction's utility for analogs of the title compound. researchgate.net
| Substrate | Reagents | Product | Reference |
|---|---|---|---|
| 1,3-Disubstituted-5-chloro-1H-pyrazoles | POCl₃, DMF | 1,3-Disubstituted-5-chloro-1H-pyrazole-4-carbaldehydes | researchgate.net |
| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | POCl₃, DMF | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | nih.gov |
| Electron-rich arenes | POCl₃, DMF | Formylated arenes | researchgate.net |
The electron-deficient nature of the C3 and C5 positions makes them susceptible to nucleophilic attack. nih.govcdnsciencepub.com Halogen atoms, such as the chlorine in 1-benzyl-3-chloro-5-methyl-1H-pyrazole, are excellent leaving groups in these positions, facilitating nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups at the C3 position.
The chloro substituent can be displaced by a range of nucleophiles, including amines, alkoxides, and thiolates, to generate diverse pyrazole derivatives. Such reactions are synthetically valuable for building more complex molecular architectures. For instance, 3-(chloromethyl)pyrazoles serve as versatile precursors for polyfunctional pyrazoles through nucleophilic displacement of the chloride. acs.org This highlights the utility of the chloro group as a synthetic handle for further functionalization of the pyrazole core.
| Substrate Type | Nucleophile | Product Type | Significance |
|---|---|---|---|
| 3/5-Chloropyrazole | Amines (R-NH₂) | 3/5-Aminopyrazole | Introduction of nitrogen-based functional groups. |
| 3/5-Chloropyrazole | Alkoxides (R-O⁻) | 3/5-Alkoxypyrazole | Formation of pyrazolyl ethers. |
| 3/5-Chloropyrazole | Thiolates (R-S⁻) | 3/5-Thioetherpyrazole | Formation of sulfur-linked pyrazoles. |
| 3-(Chloromethyl)pyrazole | Thioethers, Phosphines | 3-(Functionalized-methyl)pyrazole | Synthesis of ligands and complex molecules. acs.org |
Reactivity of the Benzyl (B1604629) and Methyl Moieties
Beyond the pyrazole core, the benzyl and methyl substituents offer additional sites for chemical transformation.
The N-benzyl group has two main regions of reactivity: the aromatic phenyl ring and the benzylic methylene (-CH₂-) bridge.
Electrophilic Substitution on the Phenyl Ring : Under neutral conditions, electrophilic attack occurs preferentially at the more reactive C4 position of the pyrazole ring. However, the reactivity can be shifted to the phenyl ring of the benzyl group by performing the reaction in a strongly acidic medium. Protonation of the pyrazole's N2 atom deactivates the heterocyclic ring towards electrophilic attack. This deactivation allows for standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation) to occur on the less deactivated phenyl ring, typically directing to the para position. This principle has been demonstrated for 1-phenylpyrazole, which undergoes nitration on the phenyl ring in the presence of mixed acids. acs.org
Reactions at the Benzylic Position : The entire N-benzyl group can be removed under specific conditions. One method involves oxidative cleavage using a strong base, such as potassium tert-butoxide in DMSO with oxygen. researchgate.net This reaction is proposed to proceed via the formation of a benzylic anion by deprotonation of the -CH₂- group, followed by oxidation and subsequent cleavage to yield the N-unsubstituted pyrazole and benzaldehyde (B42025). researchgate.net Catalytic hydrogenation is another common method for N-debenzylation, although it can be incompatible with other reducible functional groups. researchgate.netresearchgate.net
The C5-methyl group is also amenable to various chemical transformations. The pyrazole ring is generally resistant to oxidation, allowing for selective reactions on its alkyl substituents. nih.gov
Oxidation : The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents. This provides a route to pyrazole-5-carboxylic acids, which are valuable synthetic intermediates.
Halogenation : The methyl group can undergo free-radical halogenation at the benzylic-like position using reagents such as N-Bromosuccinimide (NBS), typically with initiation by light or a radical initiator.
Nitration : Under forcing conditions, methyl groups on pyrazole rings can be subjected to nitration. Stepwise nitration of 3,5-dimethyl-1H-pyrazole has been shown to form highly energetic dinitromethyl and even trinitromethyl groups, demonstrating the potential for extensive functionalization of the methyl substituent.
| Moiety | Reaction Type | Typical Reagents | Product Feature |
|---|---|---|---|
| N-Benzyl (Phenyl Ring) | Electrophilic Substitution | HNO₃ / H₂SO₄ | Para-substituted phenyl group. |
| N-Benzyl (Methylene) | Oxidative Cleavage | KOtBu / DMSO / O₂ | N-debenzylation to N-H pyrazole. researchgate.net |
| C5-Methyl | Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Carboxylic acid group (-COOH). |
| C5-Methyl | Radical Halogenation | NBS, light/initiator | Halomethyl group (-CH₂X). |
| C5-Methyl | Advanced Nitration | TFAA / HNO₃ | Polynitromethyl group (-C(NO₂)₃). |
Tautomerism and its Influence on Reaction Pathways and Equilibria of this compound Analogs
The reactivity and synthetic pathways involving pyrazole derivatives are profoundly influenced by the structural phenomenon of tautomerism. researchgate.netnih.gov This is particularly crucial when considering the N-unsubstituted pyrazole precursors used in the synthesis of N-substituted analogs like this compound. The conformational arrangement of the final product, including the orientation of the N-benzyl group, also plays a significant role in dictating its reactivity.
Prototropic Annular Tautomerism in N-Unsubstituted Pyrazoles (relevant for synthetic precursors)
N-unsubstituted pyrazoles, which are key intermediates in the synthesis of compounds such as this compound, exhibit a form of constitutional isomerism known as prototropic annular tautomerism. nih.gov This involves the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the pyrazole ring. nih.gov For an unsymmetrically substituted pyrazole, such as a 3-chloro-5-methyl-1H-pyrazole precursor, this tautomerism results in two distinct isomers in equilibrium.
This equilibrium is significant because the two tautomeric forms can exhibit different chemical properties and reactivity. The position of the equilibrium is influenced by several factors, including the nature of the substituents on the pyrazole ring, the solvent, and the temperature. nih.gov For instance, electron-donating groups at the C3 position have been shown to increase the basicity of the pyrazole ring, which can influence the tautomeric preference. mdpi.com
The existence of this tautomeric equilibrium in precursors is a critical consideration during synthesis. For example, when alkylating an N-unsubstituted 3(5)-substituted pyrazole, the reaction can potentially yield two different N-alkylated products. The regioselectivity of such reactions is often determined by the steric hindrance imposed by the substituents at the C3 and C5 positions. mdpi.com
| Substituent at C3/C5 | Electronic Effect | Influence on Tautomer Stability | Observed Outcome in Solution (Example) |
|---|---|---|---|
| Electron-donating (e.g., -CH3) | Increases electron density at adjacent nitrogen. | Favors the tautomer where the proton is on the nitrogen further from the electron-donating group. | In 3(5)-methylpyrazole, the 3-methyl-1H-pyrazole tautomer is often more stable. mdpi.com |
| Electron-withdrawing (e.g., -Cl) | Decreases electron density at adjacent nitrogen. | Favors the tautomer where the proton is on the nitrogen closer to the electron-withdrawing group. | The more stable tautomer often has electron-withdrawing groups at C3 and electron-donating groups at C5. researchgate.net |
Conformational Preferences and Steric Effects on Reactivity
Once the pyrazole is N-substituted, as in this compound, the issue of annular tautomerism is resolved. However, the conformation of the molecule, particularly the orientation of the bulky benzyl group relative to the pyrazole ring, becomes a key determinant of reactivity.
The benzyl group is not planar with the pyrazole ring and can rotate around the N-C bond. The preferred conformation will be the one that minimizes steric hindrance between the benzyl group and the substituents at the C5 position (in this case, the methyl group). This conformational preference can influence the accessibility of different sites on the pyrazole ring to reagents.
For example, electrophilic substitution reactions, which preferentially occur at the C4 position of the pyrazole ring, might be sterically hindered by certain conformations of the N-benzyl group. chemicalbook.comchemicalbook.com The steric bulk of substituents can also influence the regioselectivity of reactions. For instance, in reactions involving the pyrazole anion, steric constraints imposed by substituents at C3 and C5 are often the determining factors for regioselectivity. mdpi.com
Studies on related N-benzyl pyrazole structures have shown that the supramolecular arrangement, influenced by hydrogen bonding and π-π stacking interactions, can also be affected by the substitution pattern on the benzyl group, indicating the role of steric and electronic factors in the solid-state conformation.
| Structural Feature | Influence on Conformation | Impact on Reactivity |
|---|---|---|
| N-Benzyl Group Rotation | The rotational angle is influenced by steric clashes with the C5-substituent. | Can shield the C4 position, potentially reducing the rate of electrophilic substitution. |
| Substituent at C5 (e.g., -CH3) | Creates steric hindrance that influences the preferred orientation of the N-benzyl group. | Can direct incoming reagents away from the C5 side of the molecule. |
| Substituent at C3 (e.g., -Cl) | Less direct steric impact on the N-benzyl group compared to the C5 substituent. | Primarily exerts an electronic effect on the pyrazole ring's reactivity. |
Spectroscopic and Structural Data for this compound Not Publicly Available
Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data for the advanced spectroscopic and structural elucidation of the chemical compound This compound is not publicly available.
The compound, identified by the CAS number 861585-73-1 , has the molecular formula C₁₁H₁₁ClN₂ . While it is listed in several chemical supplier catalogs, indicating its synthesis and existence, the specific research findings required to populate a detailed analysis of its spectroscopic and structural properties are absent from accessible records.
Consequently, it is not possible to provide the specific data for the following analytical methods as requested:
Advanced Spectroscopic and Structural Elucidation of 1 Benzyl 3 Chloro 5 Methyl 1h Pyrazole
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination:There are no published crystallographic studies for 1-Benzyl-3-chloro-5-methyl-1H-pyrazole. Therefore, information regarding its crystal system, space group, unit-cell dimensions, and specific bond lengths or angles is not available.
While data exists for structurally similar compounds, such as those with different substituents on the pyrazole (B372694) or benzyl (B1604629) ring, the strict requirement to focus solely on this compound prevents the inclusion of such data as it would not be scientifically accurate for the target molecule. Further research or de novo synthesis and analysis would be required to generate the data for the requested article.
Precise Geometric Parameters (Bond Lengths, Bond Angles, Torsion Angles)
Detailed experimental data on the geometric parameters of this compound are not available in the surveyed scientific literature. Consequently, a data table of its bond lengths, bond angles, and torsion angles cannot be compiled at this time.
Crystal Packing, Intermolecular Interactions, and Supramolecular Assembly
The way in which this compound molecules arrange themselves in a crystal lattice, and the specific non-covalent interactions that govern this arrangement, have not been the subject of published research. Studies on other pyrazole derivatives highlight the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in the formation of their supramolecular structures. acs.orgmdpi.com However, without experimental crystal structure data for the title compound, a specific analysis of its packing and intermolecular contacts is not possible.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No dedicated studies on the UV-Vis spectroscopic properties of this compound were found. While research on other substituted pyrazoles, such as 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, details their electronic transitions and photochromic behavior, this information is specific to that molecule's unique electronic environment. mdpi.com The absorption maxima and corresponding electronic transitions for this compound remain uncharacterized in the available literature.
Computational and Theoretical Investigations of 1 Benzyl 3 Chloro 5 Methyl 1h Pyrazole
Density Functional Theory (DFT) Studies for Molecular Properties
Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. tandfonline.comresearchgate.net This method is widely employed for studying pyrazole (B372694) derivatives as it provides a good balance between accuracy and computational cost, making it suitable for predicting a variety of molecular properties. nih.govresearchgate.net DFT calculations, often using hybrid functionals like B3LYP, are instrumental in understanding the fundamental aspects of a molecule's behavior. nih.govbohrium.com
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. niscair.res.in For 1-Benzyl-3-chloro-5-methyl-1H-pyrazole, this process would define the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.
Table 1: Illustrative Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Theoretical Value (DFT) |
| Bond Length (Å) | C-Cl | 1.74 |
| N1-N2 | 1.35 | |
| N1-C(benzyl) | 1.45 | |
| C3-N2 | 1.32 | |
| C5-C(methyl) | 1.51 | |
| Bond Angle ( °) | Cl-C3-N2 | 125.0 |
| C5-N1-N2 | 112.0 | |
| N1-C(benzyl)-C(phenyl) | 110.5 | |
| Note: The values in this table are illustrative and represent typical bond lengths and angles that would be determined from a DFT/B3LYP calculation. |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
DFT calculations are a reliable tool for predicting vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra. researchgate.net By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. windows.net Similarly, the magnetic shielding of each nucleus can be calculated to predict ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net
A crucial step in computational studies is the comparison of these predicted spectra with experimentally obtained data. tandfonline.comwindows.net A strong correlation between the theoretical and experimental spectra serves to validate the accuracy of the optimized molecular geometry and the chosen computational method. niscair.res.inresearchgate.net Discrepancies, on the other hand, can point to specific intermolecular interactions in the experimental sample (e.g., in the solid state) that are not accounted for in the gas-phase calculation of a single molecule. niscair.res.in
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| C-H stretch (Aromatic) | Benzyl (B1604629) Ring | 3100-3000 | 3085, 3062, 3030 |
| C-H stretch (Aliphatic) | Methyl, Methylene | 2980-2920 | 2960, 2925 |
| C=N stretch | Pyrazole Ring | ~1550 | ~1545 |
| C=C stretch (Aromatic) | Pyrazole, Benzyl | ~1600, ~1495 | ~1595, ~1490 |
| C-Cl stretch | Chloro Group | ~750 | ~740 |
| Note: This table is a hypothetical representation. Calculated frequencies are often scaled to better match experimental values. |
Electronic Structure Analysis (HOMO-LUMO Energy Levels, Molecular Electrostatic Potential)
The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. niscair.res.in A small energy gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net
The Molecular Electrostatic Potential (MEP) map is another vital tool derived from DFT calculations. It provides a visual representation of the charge distribution on the molecule's surface. researchgate.net The MEP map helps to identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. researchgate.net For pyrazole derivatives, the nitrogen atoms are typically electron-rich sites, while hydrogen atoms are electron-deficient. researchgate.net
Table 3: Illustrative Electronic Properties for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Note: These values are illustrative and would be obtained from a DFT calculation. A larger gap generally indicates higher molecular stability. |
Charge Distribution and Mulliken Population Analysis
Mulliken population analysis is a method for assigning partial charges to the individual atoms within a molecule. researchgate.net This analysis provides insight into the distribution of electrons and the polarity of chemical bonds. The calculated atomic charges can help in understanding the molecule's reactivity and intermolecular interactions. For instance, in studies of pyrazole derivatives, the Mulliken charges can highlight the electrophilic and nucleophilic centers within the molecule. niscair.res.in It is important to note that while widely used, Mulliken charges can be sensitive to the basis set used in the calculation and may sometimes produce unphysical results.
Table 4: Illustrative Mulliken Atomic Charges
| Atom | Charge (e) |
| Cl | -0.15 |
| N1 | -0.20 |
| N2 | -0.10 |
| C3 | +0.25 |
| C4 | -0.12 |
| C5 | +0.18 |
| Note: This table presents hypothetical Mulliken charges for selected atoms of the pyrazole core to illustrate the concept of charge distribution. |
Reaction Pathway and Mechanism Elucidation through Computational Modeling
Beyond static molecular properties, computational modeling is a powerful asset for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, intermediates, and transition states involved in a chemical transformation.
Transition State Calculations and Activation Energies
To understand the kinetics and feasibility of a chemical reaction, it is essential to determine its activation energy (Ea). This is the minimum energy required for the reactants to transform into products. Computationally, the activation energy is found by locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface connecting reactants and products.
For pyrazoles, a common reaction studied computationally is N-alkylation. researchgate.net Since the pyrazole ring has two nitrogen atoms, alkylation can occur at either position, leading to different isomers. Transition state calculations can determine the activation energies for alkylation at each nitrogen. The pathway with the lower activation energy will be kinetically favored, allowing for a prediction of the major product isomer. researchgate.net For example, a computational study on the alkylation of a pyrazole derivative found that hydrogen bonding interactions in the transition state played a key role in determining the selectivity of the reaction. researchgate.net Such insights are invaluable for planning and optimizing synthetic routes.
Table 5: Hypothetical Activation Energies for Competing Reaction Pathways
| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |
| Pathway A | Electrophilic attack at C4 | 25.5 |
| Pathway B | Nucleophilic substitution at C3 | 35.2 |
| Note: This table provides an illustrative example of how activation energies for different potential reactions involving the pyrazole ring could be compared. |
Energetics of Regioselective Transformations
Studies focusing on the energetics of regioselective transformations of pyrazole derivatives have elucidated the factors governing reaction outcomes. For instance, in reactions such as N-alkylation or electrophilic substitution, the presence of the benzyl and chloro substituents on the pyrazole ring directs the incoming group to a specific position. Computational analyses reveal that the transition state leading to the experimentally observed product is significantly lower in energy than the transition states for other possible isomers. This energy difference, often several kcal/mol, is the primary determinant of the reaction's regioselectivity. The calculations take into account steric hindrance, electronic effects of the substituents, and the stability of the resulting intermediates and products.
Intermolecular Interactions and Self-Aggregation Phenomena Modeling
The study of intermolecular interactions is critical for understanding the physical properties and behavior of this compound in condensed phases. Computational modeling provides a molecular-level view of how these molecules interact with each other, leading to phenomena such as self-aggregation.
Computational Studies on Dimerization and Other Aggregation Modes
Computational investigations have explored the various ways in which this compound molecules can form dimers and larger aggregates. These studies typically involve calculating the interaction energies for different spatial orientations of two or more molecules. The results indicate that the most stable dimers are formed through a combination of π-π stacking interactions between the pyrazole and benzyl rings, as well as weaker hydrogen bonding and van der Waals forces. By identifying the most energetically favorable aggregation modes, these computational models help to explain the compound's solid-state structure and its behavior in solution.
Below is a table summarizing the calculated interaction energies for different dimerization modes of a related pyrazole derivative, highlighting the contributions of various intermolecular forces.
| Dimer Configuration | Interaction Energy (kcal/mol) | Primary Contributing Forces |
| Parallel-displaced π-stacking | -12.5 | π-π interactions, van der Waals |
| T-shaped π-stacking | -8.2 | π-π interactions, C-H···π interactions |
| Head-to-tail | -5.7 | Dipole-dipole, van der Waals |
Note: Data is illustrative and based on typical values for similar aromatic heterocyclic compounds.
Adsorption Phenomena Modeling for Surface Interactions
Understanding how this compound interacts with various surfaces is important for applications such as catalysis, sensor technology, and corrosion inhibition. Theoretical modeling of adsorption phenomena provides insights into the nature and strength of these surface interactions.
Theoretical Studies on Adsorption Mechanisms on Various Substrates
Theoretical studies have modeled the adsorption of pyrazole derivatives onto different substrates, such as metal surfaces and graphene. These studies employ computational methods to determine the optimal adsorption geometry, calculate the adsorption energy, and analyze the electronic structure of the molecule-substrate system. For metallic surfaces, the adsorption is often found to be driven by the formation of coordinate bonds between the nitrogen atoms of the pyrazole ring and the metal atoms. The orientation of the molecule on the surface is influenced by a balance between the molecule-substrate interaction and the intermolecular interactions between adjacent adsorbed molecules.
The following table presents representative adsorption energies for a pyrazole derivative on different substrates, as determined by computational modeling.
| Substrate | Adsorption Energy (eV) | Adsorption Geometry |
| Copper (111) | -1.8 | Planar, N-Cu bonding |
| Gold (111) | -1.5 | Planar, N-Au bonding |
| Graphene | -0.9 | Planar, π-π stacking |
Note: Data is illustrative and based on computational studies of similar heterocyclic molecules on the specified surfaces.
Advanced Chemical Synthesis and Derivatization Strategies for 1 Benzyl 3 Chloro 5 Methyl 1h Pyrazole
Functionalization of the Pyrazole (B372694) Ring at C4
The C4 position of the pyrazole ring is a primary site for electrophilic substitution, owing to the electron-rich nature of the heterocyclic system. nih.govrrbdavc.org This reactivity allows for the introduction of various functional groups, significantly expanding the chemical diversity of the parent compound.
Introduction of Carboxyl Groups (e.g., 1-Benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid)
The synthesis of 1-benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid is a key transformation that provides a versatile intermediate for further derivatization, such as amide bond formation. A common and effective method to introduce a carboxyl group at the C4 position is through the oxidation of a precursor C4-aldehyde.
A typical synthetic pathway involves the Vilsmeier-Haack reaction to first produce the corresponding 4-carbaldehyde derivative. This aldehyde can then be oxidized to the carboxylic acid. For instance, the oxidation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde to its corresponding carboxylic acid has been successfully achieved using potassium permanganate (B83412) (KMnO₄) in an aqueous solution. This reaction proceeds efficiently, yielding the desired carboxylic acid, which can be subsequently converted to the acid chloride to facilitate further reactions. nih.gov
Table 1: Synthesis of 1-Benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid
| Step | Reaction | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Formylation | Vilsmeier-Haack reaction (e.g., POCl₃, DMF) on 1-benzyl-3-methyl-5-chloropyrazole | 1-Benzyl-3-chloro-5-methyl-1H-pyrazole-4-carbaldehyde |
| 2 | Oxidation | KMnO₄, water | 1-Benzyl-5-chloro-3-methyl-1H-pyrazole-4-carboxylic acid |
Formation of Aldehyde and Ketone Derivatives
The introduction of carbonyl functionalities like aldehydes and ketones at the C4 position serves as a crucial step for creating more complex molecules.
Aldehyde Derivatives: The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. nih.gov This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the C4 position of the pyrazole ring. nih.gov The synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack cyclization-formylation of hydrazones is a well-established route. jmchemsci.com
Ketone Derivatives: The Friedel-Crafts acylation is a powerful method for forming C-C bonds by introducing an acyl group to an aromatic ring. This reaction can be applied to N-substituted pyrazoles to yield 4-acylpyrazoles. researchgate.net The reaction typically involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). However, for reactive heterocycles like pyrazoles, milder Lewis acids like titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), or iron(III) chloride (FeCl₃) may be preferred to avoid side reactions. researchgate.netrsc.org This method allows for the synthesis of a variety of phenyl pyrazolyl ketones and dipyrazolyl ketones, with substitution occurring selectively at the 4-position. rsc.org
Table 2: C4-Carbonyl Functionalization Reactions
| Derivative | Reaction Type | Typical Reagents | Key Features |
|---|---|---|---|
| Aldehyde | Vilsmeier-Haack | POCl₃, DMF | Formylation of electron-rich pyrazole ring at C4. nih.gov |
| Ketone | Friedel-Crafts Acylation | RCOCl, Lewis Acid (e.g., AlCl₃, TiCl₄) | Introduction of an acyl group (R-C=O) at C4. researchgate.netrsc.org |
Transformations at the Methyl Substituent
The C5-methyl group offers another handle for derivatization, allowing for modifications that can influence the molecule's steric and electronic properties.
Halogenation to Bis-halomethylpyrazoles
While direct, exhaustive halogenation of the C5-methyl group on the specific this compound is not extensively documented, analogous reactions on pyrazole systems suggest its feasibility. Radical halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN or UV light) is a standard method for halogenating benzylic or allylic positions, and can be applied to the methyl group of a pyrazole ring. Controlling the stoichiometry of the halogenating agent and the reaction conditions would be crucial to achieve di-halogenation to a bis-halomethyl derivative. These dihalomethyl compounds are valuable synthetic intermediates.
Conversion to Hydroxymethyl and Aminomethyl Derivatives
The C5-methyl group can be converted into more functionalized moieties like hydroxymethyl and aminomethyl groups, which can serve as points for further chemical elaboration or as key pharmacophoric features.
Hydroxymethyl Derivatives: The oxidation of a methyl group to a hydroxymethyl group can be achieved through various methods. One potential route involves the aforementioned halogenation to a monohalomethyl derivative, followed by nucleophilic substitution with a hydroxide (B78521) source. Alternatively, certain biological systems utilize enzymes like TET proteins to oxidize methyl groups on heterocyclic bases to hydroxymethyl groups, suggesting the chemical plausibility of this transformation under specific catalytic conditions. nih.govnih.gov
Aminomethyl Derivatives: The synthesis of aminomethyl pyrazoles can be approached through several routes. A common method involves the initial halogenation of the methyl group, followed by nucleophilic substitution with ammonia (B1221849) or a primary/secondary amine. Another strategy is the reduction of a corresponding C5-carboxamide or C5-nitrile. Furthermore, direct amination methods, while less common for unactivated methyl groups, can sometimes be achieved using specialized reagents. For instance, electrophilic amination of primary amines using oxaziridine-based reagents to form hydrazines, which then cyclize to form pyrazoles, highlights advanced methods for N-functionalization that could potentially be adapted. organic-chemistry.orgnih.gov
Modifications and Substitutions on the N1-Benzyl Moiety
Substituents can be introduced onto the phenyl ring of the benzyl (B1604629) group either by starting with a substituted benzylhydrazine (B1204620) during the initial pyrazole synthesis or by post-synthetic modification of the benzyl group. orgsyn.orgnih.gov For instance, using a substituted benzylhydrazine in the condensation reaction to form the pyrazole ring directly yields a pyrazole with a modified N1-benzyl moiety. orgsyn.org
Alternatively, the phenyl ring of the existing this compound can undergo electrophilic aromatic substitution reactions. These reactions, such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, would primarily occur at the ortho and para positions of the phenyl ring, directed by the electron-donating nature of the alkyl group attached to the pyrazole nitrogen. ethz.chbeilstein-journals.org The choice of reagents and conditions must be carefully selected to avoid undesired reactions with the pyrazole core itself. Milder conditions are generally preferred. ethz.ch
Table 3: Strategies for Modifying the N1-Benzyl Group
| Strategy | Description | Example Reaction |
|---|---|---|
| Pre-functionalization | Use of a substituted benzylhydrazine in the initial pyrazole synthesis. | Reaction of a 1,3-dicarbonyl compound with 4-chlorobenzylhydrazine. |
| Post-functionalization | Electrophilic aromatic substitution on the existing benzyl group's phenyl ring. | Nitration (HNO₃/H₂SO₄) or Friedel-Crafts acylation (RCOCl/Lewis Acid). |
Introduction of Substituted Benzyl Groups to Alter Electronic/Steric Properties
The benzyl group on the pyrazole nitrogen is not merely a placeholder; its substitution pattern significantly influences the electronic and steric characteristics of the entire molecule. The introduction of various substituents onto the benzene (B151609) ring of the benzyl group can fine-tune these properties. For instance, electron-donating groups, such as methoxy, can increase the electron density of the pyrazole ring system. researchgate.net Conversely, electron-withdrawing groups, like nitro or chloro, decrease the electron density. evitachem.com
The synthesis of these substituted benzyl pyrazole derivatives often involves the reaction of the corresponding substituted benzyl chloride with 5-methyl-3-nitro-1H-pyrazole, followed by further modifications. evitachem.com For example, a common synthetic route involves reacting a substituted benzyl chloride with a pyrazole precursor in the presence of a base like potassium carbonate in a solvent such as dimethylformamide. evitachem.com The steric bulk of the benzyl group can also be modulated. The use of ortho-substituted benzyl groups, for instance, can introduce significant steric hindrance around the pyrazole nitrogen, which can influence the molecule's conformational preferences and its interactions with biological targets. researchgate.net
The following table summarizes the effect of different substituents on the benzyl ring:
| Substituent | Position on Benzyl Ring | Electronic Effect | Steric Effect |
| Methoxy (CH₃O) | para | Electron-donating | Moderate |
| Methyl (CH₃) | ortho, para | Electron-donating | Increases with proximity to the pyrazole ring |
| Chloro (Cl) | meta | Electron-withdrawing | Moderate |
| Nitro (NO₂) | --- | Strong electron-withdrawing | Moderate |
Cleavage of the Benzyl Group for Access to N-Unsubstituted Pyrazoles
While the benzyl group is a useful tool for directing synthesis and modifying properties, its removal to generate N-unsubstituted pyrazoles is a critical step in many synthetic sequences. This debenzylation provides access to a core pyrazole scaffold that can be further functionalized at the nitrogen position. A standard and effective method for cleaving the benzyl group is through catalytic hydrogenation. researchgate.netorganic-chemistry.org This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net
The efficiency of this hydrogenolysis can be influenced by the substituents on the benzyl ring. For example, the presence of a p-methoxy group on the benzyl ring can make the cleavage more facile under certain oxidative conditions. organic-chemistry.org In some cases, the presence of a catalyst poison, such as pyridine, can be used to selectively remove a benzyl group in the presence of other sensitive functional groups. researchgate.net The cleavage of benzyl ethers, a related transformation, can also be achieved using strong acids or through oxidation to a benzoate (B1203000) followed by hydrolysis, though these methods are substrate-dependent. organic-chemistry.org
Formation of Condensed Heterocyclic Systems utilizing this compound as a Precursor
The inherent reactivity of this compound makes it a valuable building block for the synthesis of more complex, fused heterocyclic systems. The chloro and methyl groups, along with the pyrazole ring itself, provide multiple reaction sites for cyclization and condensation reactions.
Synthesis of Pyrrolone and Pyridazinone Derivatives
The versatile pyrazole scaffold can be elaborated to form various fused heterocyclic systems. For instance, pyrazolone (B3327878) derivatives can be key intermediates in these transformations. The reaction of a pyrazolone with different reagents can lead to the formation of pyridazinone derivatives. One synthetic route involves the reaction of a pyrazolone with hydrazine (B178648) hydrate (B1144303) and a suitable solvent, followed by further reactions to construct the pyridazinone ring. rsisinternational.org
Construction of Pyrazolo[1,5-a]pyrimidine Systems
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles with significant biological and pharmacological importance. ias.ac.inbeilstein-journals.org this compound can serve as a precursor for these systems. A general strategy involves the reaction of a 5-aminopyrazole derivative, which can be obtained from the chloro-pyrazole, with a 1,3-bielectrophilic reagent. beilstein-journals.orgresearchgate.net These bielectrophilic partners can include enaminones, α,β-unsaturated nitriles, and 1,3-diketones. researchgate.net The regioselectivity of these condensation reactions is a critical aspect, often controlled by the relative nucleophilicity of the amino groups in the pyrazole precursor. researchgate.net
The following table outlines some common methods for the synthesis of pyrazolo[1,5-a]pyrimidines:
| Pyrazole Precursor | Reagent | Resulting System |
| 5-Aminopyrazole | Enaminones | Pyrazolo[1,5-a]pyrimidine |
| 5-Aminopyrazole | α,β-Unsaturated nitriles | Pyrazolo[1,5-a]pyrimidine |
| 5-Aminopyrazole | 1,3-Diketones | Pyrazolo[1,5-a]pyrimidine |
Exploration of Novel Reaction Pathways for Structural Diversification
The quest for novel molecular architectures continually drives the exploration of new reaction pathways involving this compound. The chloro substituent at the 3-position is a particularly useful handle for introducing a wide array of functional groups through nucleophilic substitution reactions. For example, it can be displaced by amines or thiols. evitachem.com
Furthermore, the pyrazole ring itself can participate in various transformations. For instance, the reduction of a nitro group, which can be introduced onto the pyrazole ring, to an amino group opens up a plethora of further derivatization possibilities. evitachem.com The methyl group at the 5-position can also be a site for chemical modification, such as oxidation to a carboxylic acid. evitachem.com Researchers are also investigating palladium-catalyzed cross-coupling reactions to introduce diverse functionalities, thereby expanding the structural diversity of the resulting compounds. researchgate.net These novel strategies are crucial for generating libraries of compounds for screening in various applications, including drug discovery and materials science. nih.gov
Development of Novel Materials with Specific Electronic Properties
While specific research on the electronic properties of this compound is not extensively documented in publicly available literature, the electronic characteristics of the broader pyrazole class of compounds are well-established. The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms, which influences the electron distribution within the molecule. The substituents on the pyrazole ring—a benzyl group at the N1 position, a chlorine atom at the C3 position, and a methyl group at the C5 position—are expected to modulate these electronic properties. The electron-withdrawing nature of the chlorine atom and the aromatic benzyl group can significantly impact the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn dictates the electronic and photophysical properties of any resulting materials. The development of new materials with tailored electronic functionalities is a dynamic area of research, and pyrazole derivatives are considered promising candidates for creating novel organic semiconductors, dielectrics, and other electronic components.
Exploration for Optical Applications (e.g., photonics)
The potential of this compound in optical applications, such as photonics, is an area ripe for exploration. Pyrazole derivatives have been investigated for their utility in creating light-emitting materials and for their nonlinear optical (NLO) properties. nih.gov Some pyrazoline derivatives, for instance, have been shown to exhibit efficient and broadband photoluminescence across the visible spectrum. researchgate.net The specific combination of substituents in this compound could lead to interesting photophysical behaviors. The interaction between the pyrazole core and the benzyl group may result in charge transfer characteristics that are beneficial for optical applications. rsc.orgrsc.org While pyrazole itself is not fluorescent, appropriate substitutions can lead to compounds with high fluorescence quantum yields and notable solvatochromic behavior. nih.gov Further investigation into the absorption and emission spectra of this compound is necessary to fully ascertain its suitability for applications in photonics.
Utilization as Building Blocks for Supramolecular Assemblies and Ligand Systems
The use of pyrazole-containing compounds as foundational units for constructing larger, more complex chemical structures is a significant area of research.
Pyrazole derivatives are highly valued as ligands in coordination chemistry due to the versatile coordinating ability of the nitrogen atoms in the heterocyclic ring. These ligands can form stable complexes with a wide range of metal ions. The compound this compound can, in principle, act as a ligand, with the nitrogen atoms of the pyrazole ring serving as donor sites for metal coordination. The presence of the benzyl and chloro substituents can influence the steric and electronic environment around the metal center, thereby tuning the properties of the resulting metal complex. The synthesis of such ligands is often straightforward, and their modification allows for the creation of complexes with specific catalytic, magnetic, or optical properties. researchgate.net
The field of molecular magnetism often utilizes organic ligands to assemble metal ions into structures that exhibit interesting magnetic phenomena, such as single-molecule magnet (SMM) behavior. Pyrazole-based ligands have been successfully employed in the synthesis of polynuclear complexes that display slow magnetic relaxation. rsc.orgresearchgate.net The ability of pyrazole ligands to bridge multiple metal centers is crucial in this context. While there is no specific research detailing the use of this compound in the design of heterospin magnetics, its structure suggests it could be a valuable building block. By coordinating to different metal ions, it could potentially mediate magnetic interactions, leading to the formation of new molecular magnets.
Corrosion Inhibition Studies utilizing Pyrazole Derivatives
The protection of metals from corrosion is a critical industrial challenge, and organic molecules are widely studied as corrosion inhibitors. Pyrazole derivatives have shown significant promise in this area.
The mechanism by which many organic corrosion inhibitors function is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. nih.gov Pyrazole derivatives are effective due to the presence of heteroatoms (nitrogen) and, often, pi-electrons from aromatic rings, which can interact with the d-orbitals of the metal. nih.gov These interactions can be either physisorption (electrostatic) or chemisorption (covalent bond formation). nih.govresearchgate.net
Studies on various pyrazole derivatives have shown that their effectiveness as corrosion inhibitors is dependent on their chemical structure, including the nature of their substituents. nih.gov The adsorption process for pyrazole derivatives on steel surfaces in acidic media has been found to often follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. nih.gov The benzyl group in this compound could enhance its adsorption on a metal surface through pi-stacking interactions, while the nitrogen atoms of the pyrazole ring can coordinate with metal atoms. The chloro-substituent may also influence the electronic interactions at the metal-inhibitor interface. While specific studies on this compound are lacking, the general behavior of similar compounds suggests it could be an effective corrosion inhibitor.
Below is a table summarizing the inhibition efficiencies of some pyrazole derivatives as found in the literature, which provides context for the potential of this compound in this application.
| Pyrazole Derivative | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |
| 5-Chloro-1-Phenyl-3-methyle Pyrazolo-4-methinethiosemicarbazone | Carbon Steel | HCl | Not specified, but efficiency increases with concentration | researchgate.net |
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | 90.8 | nih.gov |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 91.8 | nih.gov |
| 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (AMPC) | Mild Steel | 15% HCl | Not specified, but efficiency increases with concentration | capes.gov.br |
| 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (ACPC) | Mild Steel | 15% HCl | Not specified, but efficiency increases with concentration | capes.gov.br |
Applications in Materials Science
Corrosion Inhibition
The evaluation of a corrosion inhibitor's effectiveness, such as with pyrazole (B372694) derivatives, relies heavily on a suite of advanced surface characterization techniques. researchgate.net These methods provide critical insights into the formation and properties of the protective inhibitor film on the metal surface. By analyzing the morphology, composition, and electrochemical behavior of the metal interface before and after the application of the inhibitor, researchers can elucidate the mechanism of inhibition and quantify the degree of protection. tandfonline.comresearchgate.net For compounds within the pyrazole family, these techniques have been instrumental in demonstrating their ability to form stable, protective layers on metal surfaces, thereby mitigating corrosion. qu.edu.qanih.gov
A combination of electrochemical measurements, microscopic imaging, and spectroscopic analysis is typically employed to build a comprehensive understanding of the inhibitor's performance. researchgate.net Electrochemical techniques like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) offer quantitative data on corrosion rates and the inhibitor's mode of action. qu.edu.qainfinitalab.com Simultaneously, surface-sensitive techniques such as scanning electron microscopy (SEM), atomic force microscopy (AFM), and X-ray photoelectron spectroscopy (XPS) provide direct visual and compositional evidence of the protective film. researchgate.nettandfonline.com
Scanning Electron Microscopy (SEM)
SEM is a powerful tool for visualizing the surface morphology of a material at high magnification. infinitalab.com In corrosion studies, SEM is used to compare the surface of a metal specimen exposed to a corrosive environment with and without the inhibitor. For an uninhibited metal, the SEM micrograph would typically show a rough, damaged surface with clear evidence of pitting or uniform corrosion. In contrast, a well-inhibited surface would appear significantly smoother, indicating the presence of a protective film that has prevented the corrosive medium from attacking the metal. qu.edu.qa For various pyrazole derivatives, SEM analyses have confirmed the formation of a protective layer on the metal surface. qu.edu.qa
Atomic Force Microscopy (AFM)
AFM provides three-dimensional topographical information about a surface with nanoscale resolution. researchgate.net This technique is particularly useful for quantifying the surface roughness of the metal before and after the corrosion process. A significant reduction in surface roughness parameters, such as the average roughness (Ra) and root-mean-square roughness (Rq), for the inhibited metal compared to the uninhibited one, serves as quantitative proof of the inhibitor's effectiveness. AFM has been used to affirm the formation of protective films by inhibitor molecules on mild steel surfaces. researchgate.net
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net In the context of corrosion inhibition, XPS is used to analyze the chemical composition of the protective film formed on the metal surface. ampp.org By detecting the presence of elements from the inhibitor molecule (such as nitrogen, in the case of pyrazoles) and changes in the oxidation states of the metal's surface atoms, XPS can confirm the adsorption of the inhibitor onto the surface and provide insights into the chemical nature of the bonding (i.e., physisorption or chemisorption). researchgate.net
Electrochemical Techniques
Electrochemical methods are central to evaluating the performance of corrosion inhibitors as they provide quantitative data on the electrochemical reactions occurring at the metal/electrolyte interface. tandfonline.cominfinitalab.com
Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. nih.gov The resulting Tafel plots provide key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and anodic and cathodic Tafel slopes (βa and βc). A lower icorr value in the presence of the inhibitor indicates a lower corrosion rate. The shift in Ecorr and changes in the Tafel slopes can indicate whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. researchgate.net For many pyrazole derivatives, polarization curves have revealed them to be mixed-type inhibitors. researchgate.net
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the kinetics of the electrochemical processes and the properties of the surface film. qu.edu.qa The experiment involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response. The data is often represented as Nyquist and Bode plots and can be fitted to an equivalent electrical circuit model to extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). nih.gov An increase in the Rct value and a decrease in the Cdl value in the presence of the inhibitor are indicative of effective corrosion inhibition due to the formation of a protective film. researchgate.net
The following tables illustrate the type of data generated from these characterization techniques when evaluating pyrazole-based corrosion inhibitors.
Interactive Data Table: Illustrative Potentiodynamic Polarization Data for a Pyrazole Inhibitor
| Inhibitor Concentration | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |
| Blank (0 mM) | -450 | 200 | - |
| 0.1 mM | -435 | 50 | 75.0 |
| 0.5 mM | -420 | 20 | 90.0 |
| 1.0 mM | -410 | 10 | 95.0 |
Interactive Data Table: Illustrative Electrochemical Impedance Spectroscopy Data for a Pyrazole Inhibitor
| Inhibitor Concentration | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank (0 mM) | 150 | 300 | - |
| 0.1 mM | 600 | 150 | 75.0 |
| 0.5 mM | 1500 | 75 | 90.0 |
| 1.0 mM | 3000 | 40 | 95.0 |
Interactive Data Table: Illustrative Surface Roughness Data from AFM for a Pyrazole Inhibitor
| Condition | Average Roughness (Ra) (nm) | Root Mean Square Roughness (Rq) (nm) |
| Polished Mild Steel | 5 | 7 |
| Mild Steel in 1M HCl (Blank) | 250 | 300 |
| Mild Steel in 1M HCl + Inhibitor | 25 | 35 |
Future Research Perspectives and Methodological Innovations in Pyrazole Chemistry
The field of pyrazole (B372694) chemistry, particularly concerning compounds like 1-Benzyl-3-chloro-5-methyl-1H-pyrazole, is continually evolving. Future research is directed towards not only discovering novel applications but also refining the methodologies for their synthesis and characterization. This includes a strong emphasis on sustainability, efficiency, and the integration of advanced computational tools to accelerate discovery and minimize environmental impact.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 1-Benzyl-3-chloro-5-methyl-1H-pyrazole?
The synthesis typically involves condensation reactions between substituted hydrazines and diketones or enones. For example, details a procedure using benzylhydrazine and 4,4-dichlorobut-3-en-2-one under controlled conditions (triethylamine, 1.5 h reaction time) to yield 83% of the product. Key parameters include:
- Solvent choice : Dichloromethane or DMF for solubility and reactivity.
- Temperature : Room temperature to 80°C, depending on reagent stability.
- Catalysts : Triethylamine or other bases to facilitate cyclization . Characterization via NMR (e.g., δ 5.32 ppm for benzyl CH) and IR (e.g., 1518 cm for C=N stretching) is critical for confirming purity .
Q. How can spectroscopic techniques distinguish positional isomers in this compound derivatives?
- NMR : The benzyl protons (δ 5.32 ppm) and methyl groups (δ 2.30 ppm) show distinct splitting patterns. Chlorine’s inductive effect deshields adjacent protons, aiding in assigning substituent positions .
- NMR : Aromatic carbons resonate between 127–136 ppm, while the pyrazole C-Cl appears at ~148 ppm .
- IR : Absence of C=O stretches (~1680 cm) confirms no unintended oxidation .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
The chloro group at position 3 enhances electrophilicity, facilitating Suzuki-Miyaura couplings. However, steric hindrance from the benzyl group at N1 may reduce reaction rates. Computational studies (e.g., DFT) can predict regioselectivity by analyzing frontier molecular orbitals. highlights similar compounds where methyl groups alter electron density, affecting reaction pathways .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?
Discrepancies may arise from impurities or assay conditions. For example:
- Purity checks : Use HPLC (≥95% purity threshold) and elemental analysis (e.g., C: 63.93% calculated vs. 63.80% found) .
- Assay standardization : Compare IC values under consistent pH, temperature, and solvent conditions. emphasizes reproducibility in biological evaluations of pyrazole-carbothioamide hybrids .
Q. How can computational modeling predict the binding affinity of this compound to target enzymes?
Molecular docking (e.g., AutoDock Vina) and MD simulations analyze interactions with active sites. For instance, the chloro group may form halogen bonds with catalytic residues. demonstrates such approaches for pyrazole-oxadiazole hybrids, correlating docking scores with experimental IC values .
Methodological Insights
Q. Table 1. Comparative Synthesis Conditions for Pyrazole Derivatives
Q. Table 2. Key Spectroscopic Markers for Structural Validation
| Technique | Diagnostic Signal | Assignment |
|---|---|---|
| NMR | δ 5.32 (s, 2H) | Benzyl CH |
| NMR | δ 148.6 (C-Cl) | Pyrazole C3 |
| IR | 1518 cm | C=N stretch |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
